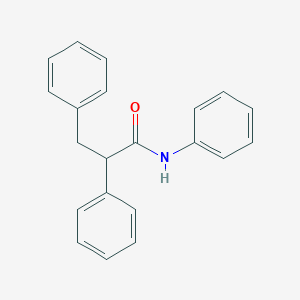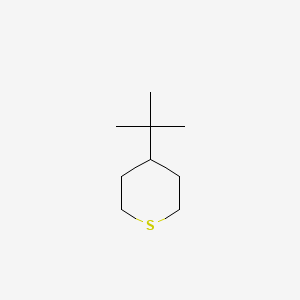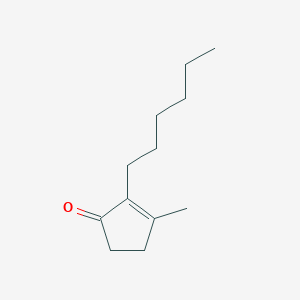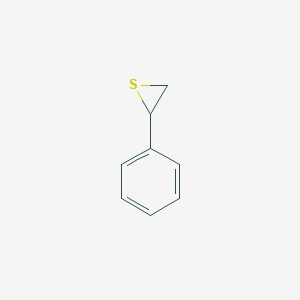
2-Phenylthiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylthiirane is an organosulfur compound with the molecular formula C8H8S. It is a member of the thiirane family, characterized by a three-membered ring containing one sulfur atom. This compound is notable for its applications in organic synthesis and polymer chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylthiirane can be synthesized through various methods. One common approach involves the reaction of styrene with sulfur sources. For instance, the reaction of styrene with sulfur dichloride (SCl2) in the presence of a base can yield this compound . Another method involves the use of thiourea and hydrogen peroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylthiirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiiranes and thioethers
Wissenschaftliche Forschungsanwendungen
2-Phenylthiirane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polythioethers through cationic ring-opening polymerization.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Phenylthiirane in chemical reactions involves the nucleophilic attack on the sulfur atom or the carbon atoms adjacent to the sulfur. This leads to the opening of the three-membered ring and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Thiirane: The parent compound of the thiirane family, containing only a three-membered ring with one sulfur atom.
2-Vinylthiirane: A derivative with a vinyl group attached to the thiirane ring.
2-Alkylthiiranes: Thiiranes with alkyl groups attached to the ring.
Uniqueness: 2-Phenylthiirane is unique due to the presence of a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polythioethers with high stereoregularity and specific properties .
Eigenschaften
CAS-Nummer |
1498-99-3 |
|---|---|
Molekularformel |
C8H8S |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
2-phenylthiirane |
InChI |
InChI=1S/C8H8S/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2 |
InChI-Schlüssel |
OQOIYECUXDNABI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S1)C2=CC=CC=C2 |
Verwandte CAS-Nummern |
25839-44-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


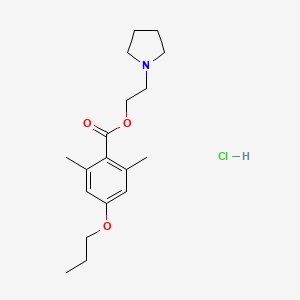
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
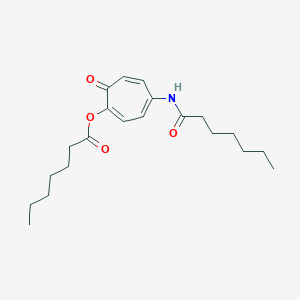


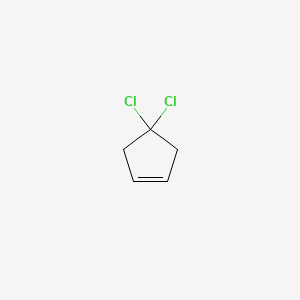
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
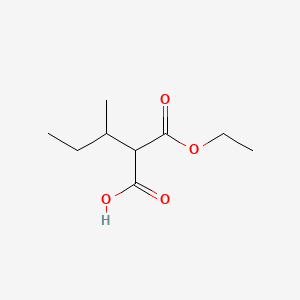
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
